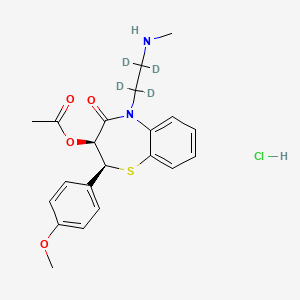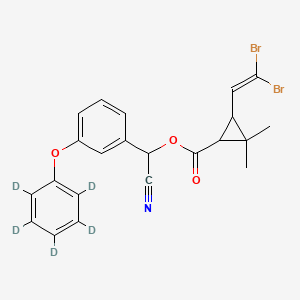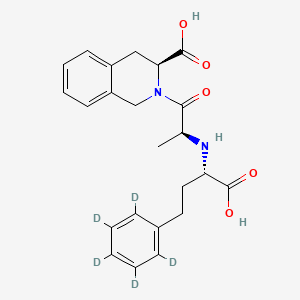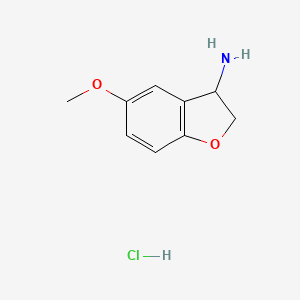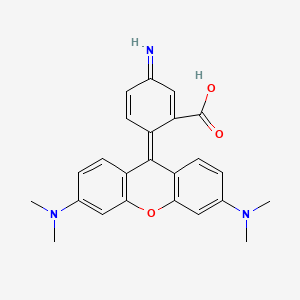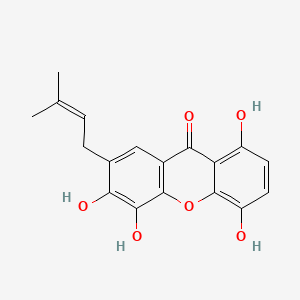
Modafinil Carboxylate-d5 Methyl Ester (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Modafinil Carboxylate-d5 Methyl Ester (Mixture of Diastereomers) is a synthetic compound used primarily in scientific research. It is a derivative of Modafinil, a well-known wakefulness-promoting agent. This compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Modafinil Carboxylate-d5 Methyl Ester involves several steps. The starting material is typically a deuterated benzophenone derivative. This undergoes a series of reactions including sulfoxidation and esterification to yield the final product. The reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the transformations .
Industrial Production Methods
Industrial production of Modafinil Carboxylate-d5 Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The compound is typically produced under strict regulatory conditions to ensure its suitability for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Modafinil Carboxylate-d5 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide can be reduced back to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Modafinil Carboxylate-d5 Methyl Ester is widely used in scientific research due to its labeled deuterium atoms. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways.
Biology: Helps in tracing the metabolic fate of Modafinil in biological systems.
Medicine: Used in pharmacokinetic studies to understand drug interactions and metabolism.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of Modafinil Carboxylate-d5 Methyl Ester is similar to that of Modafinil. It primarily acts as a weak dopamine reuptake inhibitor, increasing extracellular dopamine levels. This action is central to its wake-promoting effects. Additionally, it affects other neurotransmitter systems, including norepinephrine, histamine, and orexin pathways, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Modafinil: The parent compound, used for treating narcolepsy and other sleep disorders.
Armodafinil: The R-enantiomer of Modafinil, with a longer duration of action.
Modafinil-d5: Another deuterated form used in similar research applications.
Uniqueness
Modafinil Carboxylate-d5 Methyl Ester is unique due to its specific labeling with deuterium, which makes it particularly useful in detailed metabolic studies. This labeling allows for precise tracking and analysis in various research settings, providing insights that are not possible with non-labeled compounds .
Propiedades
Número CAS |
1189374-82-0 |
|---|---|
Fórmula molecular |
C16H16O3S |
Peso molecular |
293.392 |
Nombre IUPAC |
methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/i2D,4D,5D,8D,9D |
Clave InChI |
JFMZFATUMFWKEA-FPWDVLCWSA-N |
SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid Methyl Ester; _x000B_Methyl (benzhydrylsulfinyl)acetate-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


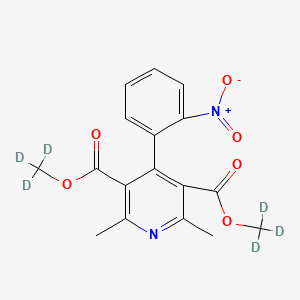
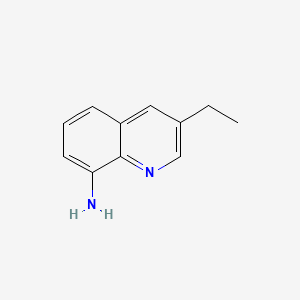
![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)

